molecular formula C8H13BrF3NO B13962599 2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)pyrrolidine

2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)pyrrolidine

Cat. No.: B13962599
M. Wt: 276.09 g/mol
InChI Key: DSYLTFYMAGRXOJ-UHFFFAOYSA-N
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Description

2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)pyrrolidine is a synthetic organic compound characterized by the presence of a bromine atom, an ethoxy group, and a trifluoromethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)pyrrolidine typically involves the reaction of 2-bromoethanol with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool to study biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)pyrrolidine is unique due to the combination of its bromine, ethoxy, and trifluoromethyl groups attached to a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C8H13BrF3NO

Molecular Weight

276.09 g/mol

IUPAC Name

2-(2-bromoethoxymethyl)-1-(trifluoromethyl)pyrrolidine

InChI

InChI=1S/C8H13BrF3NO/c9-3-5-14-6-7-2-1-4-13(7)8(10,11)12/h7H,1-6H2

InChI Key

DSYLTFYMAGRXOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(F)(F)F)COCCBr

Origin of Product

United States

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